1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate
Description
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate (CAS: 94201-00-0) is a branched-chain ester with the molecular formula C₁₃H₂₄O₄. Its structure features an ethyl group at position 1, a methyl group at position 2, and a 1-oxopropoxy substituent at position 3 of the propyl backbone esterified with butyric acid .
Properties
CAS No. |
94201-00-0 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(2-methyl-1-propanoyloxypentan-3-yl) butanoate |
InChI |
InChI=1S/C13H24O4/c1-5-8-13(15)17-11(6-2)10(4)9-16-12(14)7-3/h10-11H,5-9H2,1-4H3 |
InChI Key |
FWDZBBIKQATTEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(CC)C(C)COC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate typically involves the esterification reaction between a carboxylic acid and an alcohol. In this case, butyric acid (butanoic acid) reacts with 1-ethyl-2-methyl-3-(1-oxopropoxy)propanol under acidic conditions to form the ester. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 1-ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butyric acid and 1-ethyl-2-methyl-3-(1-oxopropoxy)propanol.
Reduction: 1-ethyl-2-methyl-3-(1-oxopropoxy)propanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Isomers with Shared Molecular Formula (C₁₃H₂₄O₄)
Three compounds share the molecular formula C₁₃H₂₄O₄ but differ in substituent arrangement and functional groups (Table 1) :
| CAS No. | Compound Name | Key Structural Features |
|---|---|---|
| 94201-00-0 | 1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate | Branched alkyl chain with ethyl, methyl, and 1-oxopropoxy groups |
| 5333-63-1 | 2,2-Dimethyl-1,3-propanediyl dibutyrate | Symmetric diester with two butyrate groups on a dimethylated propane backbone |
| 156324-78-6 | Frescolat MGC (Carbonic acid derivative) | Cyclohexyl ester with 2-hydroxyethyl and methyl-isopropyl substituents |
Key Observations :
- The target compound has a complex branched structure, likely influencing its volatility and solubility compared to the symmetric diester (5333-63-1) or the cyclic Frescolat MGC.
- Frescolat MGC’s cyclohexyl group may enhance lipophilicity, making it suitable for fragrance or cosmetic applications, whereas the target compound’s linear branches could favor insect attractant properties .
Comparison with Propyl Butyrate and Its Derivatives
Propyl butyrate (CAS: 105-66-8) is a simpler ester with the formula C₇H₁₄O₂, widely used in flavorings and insect attractants. Key differences include:
Toxicity in Microbial Systems
- Propyl butyrate inhibits E. coli growth at ≥1.25 g/L, reducing growth rate and optical density (OD) by ~50%.
- Isopropyl butyrate (a structural isomer) is less toxic, supporting 7% higher growth rates and 15% higher OD under the same conditions .
- Inference : Branching at the ester group (e.g., isopropyl vs. propyl) reduces toxicity, suggesting that the target compound’s complex branching may further modulate antimicrobial effects.
Insect Attractant Efficacy
- Propyl butyrate elicits strong electroantennography (EAG) responses in Wohlfahrtia magnifica but shows inconsistent field performance. For example, synthetic pheromone blends with propyl butyrate are ineffective for trapping Rhynchophorus ferrugineus .
- Ethyl butyrate and other esters also trigger EAG responses but fail in field trials, highlighting a gap between lab and real-world efficacy .
Physicochemical Properties
- Boiling Point : ~37°C
- Solubility : Insoluble in water; miscible with organic solvents .
- Stability : Requires storage ≤20°C in sealed containers .
- Comparison : The target compound’s larger molecular weight (C₁₃H₂₄O₄ vs. C₇H₁₄O₂) likely increases boiling point and reduces volatility, which could prolong its activity as an attractant or flavorant.
Biological Activity
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate is a compound that has garnered attention due to its potential biological activities. This article aims to compile and analyze existing research findings related to its biological activity, including toxicity, metabolic pathways, and potential applications.
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate is an ester compound, which typically indicates a role in flavoring and fragrance applications. Its structure suggests it may undergo hydrolysis and metabolic transformations, common among ester compounds.
Table 1: Chemical Structure and Properties
| Property | Description |
|---|---|
| Chemical Formula | C₁₃H₂₄O₃ |
| Molecular Weight | 228.33 g/mol |
| Functional Groups | Ester |
| Solubility | Soluble in organic solvents |
Toxicity Studies
Research indicates that similar ester compounds exhibit low toxicity profiles. For instance, studies on related butyrate esters have shown no significant carcinogenicity or mutagenicity in animal models when administered at various doses. The toxicological evaluations suggest that these compounds are generally recognized as safe (GRAS) when used as flavoring agents .
Metabolic Pathways
The metabolism of esters like 1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate often involves enzymatic hydrolysis to yield corresponding alcohols and acids. This process is facilitated by carboxylesterases present in the liver and intestines, which convert the ester into less toxic metabolites .
Case Studies
- Flavoring Agent Safety : A comprehensive analysis of flavoring substances, including butyrate esters, found that these compounds do not produce significant adverse effects at low exposure levels. In a controlled study, animals exposed to high doses showed no evidence of liver neoplasms, suggesting a favorable safety profile .
- Genotoxicity Assessments : In vitro studies have been conducted to assess the genotoxic potential of related compounds. Results indicated that while some esters may exhibit genotoxic effects at high concentrations, 1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate demonstrated no such effects in standard assays .
Antioxidant Activity
Recent studies suggest that certain butyrate derivatives can exhibit antioxidant properties. This is particularly relevant given the role of oxidative stress in various diseases. The antioxidant capacity may be attributed to the ability of butyrates to scavenge free radicals and reduce oxidative damage in cells .
Applications
Due to its favorable safety profile and potential biological activities, 1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate could find applications in various industries:
- Food Industry : As a flavoring agent due to its pleasant aroma and low toxicity.
- Cosmetics : In formulations for skincare products where antioxidant properties are beneficial.
- Pharmaceuticals : As a potential excipient or active ingredient in drug formulations targeting oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
